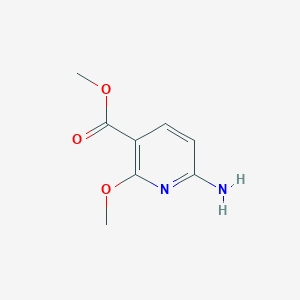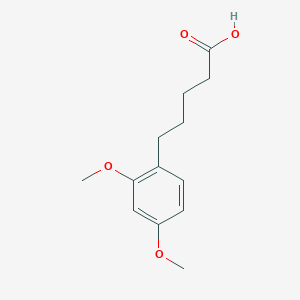
2-(3-formyl-1H-indol-1-yl)acetamide
Descripción general
Descripción
2-(3-formyl-1H-indol-1-yl)acetamide (FIA) is an indole-based compound that is widely used in scientific research due to its unique properties. FIA has a wide range of applications in the fields of biochemistry and physiology, including its use as an inhibitor of enzymes, a substrate in biochemical assays, and a potential drug target. FIA is also known to have anti-inflammatory, antioxidant, and antifungal effects.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds : Research shows the synthesis of various novel compounds using derivatives or analogs of 2-(3-formyl-1H-indol-1-yl)acetamide. These include the synthesis of pyrrole and indole alkaloids from endophytic fungi (Li et al., 2008), indoloketopiperazine derivatives (Ghandi et al., 2012), and 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives with antioxidant properties (Gopi & Dhanaraju, 2020).
Medicinal Applications : Some studies focus on the medicinal applications of compounds related to 2-(3-formyl-1H-indol-1-yl)acetamide. For example, synthesis of an indole acetamide derivative with anti-inflammatory drug potential (Al-Ostoot et al., 2020), and evaluation of N-(3-Trifluoroacetyl-indol-7-yl) acetamides for potential in vitro antiplasmodial properties (Mphahlele et al., 2017).
Antimicrobial and Anticancer Properties : Several studies have synthesized and evaluated derivatives of 2-(3-formyl-1H-indol-1-yl)acetamide for their antimicrobial and anticancer properties. These include antimicrobial agents (Debnath & Ganguly, 2015), cytotoxic agents against cancer cell lines (Modi et al., 2011), and compounds with antiproliferative properties (Aksenov et al., 2022).
Synthetic Methodology Development : Some research focuses on developing new synthetic methods using 2-(3-formyl-1H-indol-1-yl)acetamide or its derivatives, such as the synthesis of unsymmetrical N-aryl-2,2-di(1H-indol-3-yl) acetamide derivatives (Zhou et al., 2016).
Propiedades
IUPAC Name |
2-(3-formylindol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-11(15)6-13-5-8(7-14)9-3-1-2-4-10(9)13/h1-5,7H,6H2,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYKQOCNLKRGIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356127 | |
| Record name | 2-(3-formyl-1H-indol-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-formyl-1H-indol-1-yl)acetamide | |
CAS RN |
312973-43-6 | |
| Record name | 2-(3-formyl-1H-indol-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2,3-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B185267.png)
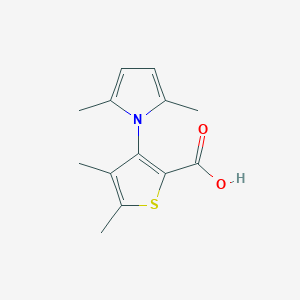
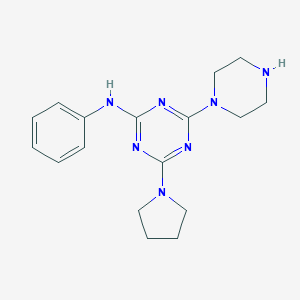
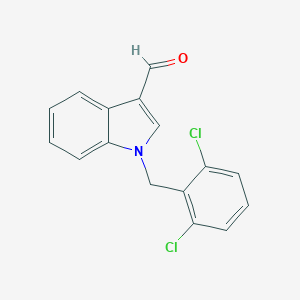
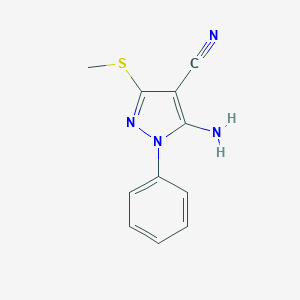
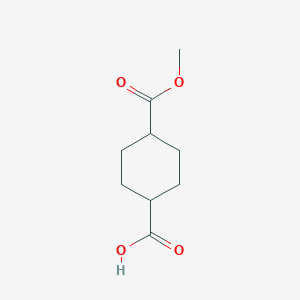
![5,7-Dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B185275.png)
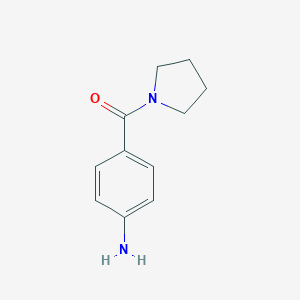
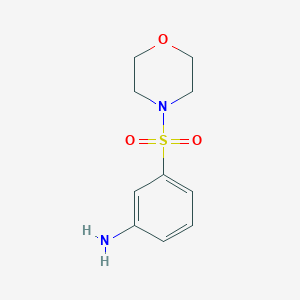
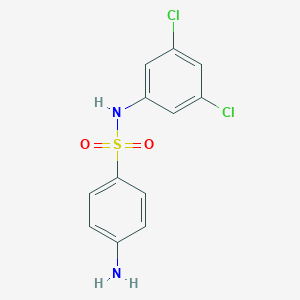
![1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B185280.png)
